Diethylsulfamoyl chloride

Catalog No.
S729622
CAS No.
20588-68-5
M.F
C4H10ClNO2S
M. Wt
171.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylsulfamoyl chloride

CAS Number

20588-68-5

Product Name

Diethylsulfamoyl chloride

IUPAC Name

N,N-diethylsulfamoyl chloride

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

InChI

InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3

InChI Key

NDYAAZRKZRTLQC-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)Cl

The exact mass of the compound Diethylsulfamoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethylsulfamoyl chloride is a reactive organosulfur electrophile utilized in advanced organic synthesis for the installation of the diethylsulfamoyl moiety. As a specialized sulfamoylating agent, it is used for converting phenols into diethylsulfamates and amines into sulfonamides. These derivatives serve as directed metalation groups (DMGs) for regioselective ortho-lithiation and as stable leaving groups in transition-metal-catalyzed cross-coupling reactions. Compared to standard sulfonyl chlorides like methanesulfonyl chloride, the diethylamino substituent increases the steric bulk around the sulfur center, making it a specific precursor for complex pharmaceutical intermediates, such as in the late-stage synthesis of the D2 receptor agonist quinagolide [1].

Procuring generic sulfamoyl chlorides, such as the more common dimethylsulfamoyl chloride (DMSC), often fails when precise steric shielding or specific solvolysis kinetics are required. The substitution of ethyl groups for methyl groups fundamentally alters the reactivity profile; the increased steric bulk of the diethyl variant effectively blocks undesired nucleophilic attack at the sulfur center during strong-base protocols [1]. Furthermore, diethylsulfamoyl chloride exhibits distinct hydrolysis kinetics, reacting eight times faster than its dimethyl analog due to a mechanistic shift involving hydrogen participation [1]. In multi-step syntheses, replacing the diethylsulfamoyl group with a dimethyl group can lead to premature cleavage, altered regioselectivity during lithiation, or failure in downstream cross-coupling steps where the diethylsulfamate acts as a specific pseudohalide.

Accelerated Hydrolysis Kinetics via Mechanistic Shift

Kinetic studies demonstrate that diethylsulfamoyl chloride exhibits a fundamentally different solvolysis profile compared to its dimethyl analog. In controlled aqueous hydrolysis environments, diethylsulfamoyl chloride hydrolyzes eight times faster than dimethylsulfamoyl chloride[1]. This acceleration is accompanied by an exceptional temperature coefficient of the enthalpy of activation (-39 cal mol^-1 deg^-1) and a secondary deuterium isotope effect of approximately 2, indicating a shift toward an SN1-like mechanism with significant hydrogen participation, whereas the dimethyl variant proceeds via a standard SN2 pathway[1].

Evidence DimensionRelative hydrolysis rate and secondary deuterium isotope effect
Target Compound Data8-fold relative hydrolysis rate; isotope effect ~2
Comparator Or BaselineDimethylsulfamoyl chloride (1-fold relative rate; standard SN2 mechanism)
Quantified Difference8-fold acceleration in aqueous hydrolysis rate
ConditionsAqueous solvent mixtures with kinetic isotope effect analysis

Understanding this accelerated solvolysis and mechanistic shift is critical for optimizing aqueous workups and predicting reagent stability during procurement and process scale-up.

Steric Modulation of Nucleophilic Attack at the Sulfur Center

The substitution of ethyl groups for methyl groups on the sulfamoyl chloride framework fundamentally alters the chemoselectivity of the sulfur center. Mechanistic evaluations reveal that the bulky diethyl groups effectively block nucleophilic attack at the sulfur atom compared to the dimethyl analog [1]. This steric shielding is the primary reason why diethylsulfamoyl chloride and its resulting sulfamate derivatives exhibit higher resistance to undesired sulfur-cleavage by strong nucleophiles, directing reactivity toward desired pathways such as ortho-deprotonation rather than premature deprotection [1].

Evidence DimensionSteric hindrance and resistance to nucleophilic attack at sulfur
Target Compound DataDiethylsulfamoyl derivatives (high steric block, prevents S-attack)
Comparator Or BaselineDimethylsulfamoyl derivatives (lower steric block, susceptible to S-attack)
Quantified DifferenceSignificant reduction in sulfur-centered nucleophilic substitution side-reactions
ConditionsExposure to strong nucleophiles or bases in organic solvents

Buyers designing complex synthetic routes must select the diethyl variant to ensure the protecting or directing group remains intact under aggressive nucleophilic or basic conditions.

High-Yielding Sulfonation in Complex API Synthesis

In the total synthesis of complex pharmaceutical active ingredients such as the D2 receptor agonist quinagolide, diethylsulfamoyl chloride demonstrates robust reactivity for the sulfonation of sterically hindered secondary amines. During the late-stage functionalization of the tricyclic quinagolide precursor, treatment with diethylsulfamoyl chloride yielded the target N-diethylsulfamoyl derivative in a 71% isolated yield [1]. This demonstrates the reagent's capacity to efficiently install the bulky diethylsulfamoyl moiety without requiring extreme forcing conditions that could degrade sensitive functional groups on the API backbone [1].

Evidence DimensionIsolated yield of N-sulfonated complex intermediate
Target Compound Data71% isolated yield
Comparator Or BaselineStandard sulfonyl chlorides (often suffer from competitive side reactions on hindered amines)
Quantified DifferenceReliable >70% yield on late-stage complex tricyclic amines
ConditionsAmine intermediate reacted with diethylsulfamoyl chloride in organic solvent

Procurement teams sourcing reagents for late-stage API functionalization require compounds that deliver reliable, high-yielding conversions on highly valued, complex intermediates.

Precursor for Directed ortho-Metalation (DoM)

Where this compound is the right choice: When synthesizing highly substituted aromatics, converting phenols to diethylsulfamates using this reagent provides a robust directing group that withstands strong alkyllithium bases, outperforming less sterically hindered dimethylsulfamates due to the protective steric bulk of the diethyl groups[2].

Late-Stage API Sulfonation

Where this compound is the right choice: In the synthesis of complex pharmaceuticals, such as quinagolide, it serves as an efficient electrophile for installing the diethylsulfamoyl group on sterically hindered secondary amines, achieving high yields without degrading sensitive functional groups [1].

Synthesis of Cross-Coupling Electrophiles

Where this compound is the right choice: When process chemists need to replace expensive, moisture-sensitive aryl triflates with stable pseudohalides, reacting this compound with phenols yields bench-stable aryl diethylsulfamates that resist premature sulfur-attack and excel in transition-metal-catalyzed cross-coupling reactions [2].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Diethylsulfamoyl chloride

Dates

Last modified: 08-15-2023

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